N-Formylmethionyl-methionyl-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHFLBOUFJUNX-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208597 | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-05-9 | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strategy
- The peptide sequence methionyl-phenylalanine is first synthesized on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- Side chains of amino acids are protected with groups compatible with RNA synthesis conditions, such as allyloxycarbonyl (alloc) for lysine or tert-butyldimethylsilyloxy (TBS) for serine, to withstand acidic cleavage steps.
- After complete peptide assembly and deprotection, the fully deprotected peptide is detached from the solid support.
Formylation Step
- The free N-terminus of the peptide is then coupled with an activated Nα-formylmethionine derivative, typically the pentafluorophenyl ester of N-formyl-L-methionine.
- This coupling is performed in solution under mild conditions (e.g., 37 °C, pH 8.0 in a Tris-HCl/DMSO mixture) to avoid formyl group loss or methionine oxidation.
- The reaction is rapid, typically completed within 15 minutes.
Purification and Verification
- The reaction mixture is purified by size-exclusion chromatography and analyzed by anion-exchange chromatography and mass spectrometry (Fourier transform ion cyclotron resonance, FT-ICR) to confirm the integrity and chemoselectivity of the formylation.
- This approach overcomes the oxidation issues commonly encountered during SPPS due to repeated exposure to oxidizing agents.
Advantages
- The post-synthetic formylation avoids formyl group cleavage during solid-phase synthesis.
- Allows incorporation of the formyl group without sequence restrictions except for lysine residues, which require special side-chain protection strategies.
Enzymatic and Biochemical Approaches
Earlier biochemical studies demonstrated that N-formylmethionyl peptides can be enzymatically synthesized in vivo or in vitro by formyltransferases using formyl-tetrahydrofolate as a formyl donor.
- The enzymatic reaction involves transfer of the formyl group from N10-formyl-tetrahydrofolate to the amino group of methionyl-tRNA or methionyl peptides.
- This method is biologically relevant but less practical for synthetic chemistry applications due to enzyme availability and substrate specificity.
- The enzymatic product, N-formylmethionyl-sRNA, initiates protein synthesis and has been isolated and characterized by radiolabeling and electrophoretic methods.
Chemical Synthesis Data Summary
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Peptide assembly | Fmoc-SPPS on solid support | Fully deprotected methionyl-phenylalanine peptide |
| Side-chain protection | Allyl (alloc), TBS for compatibility | Stability during RNA synthesis cycles |
| Post-synthetic formylation | N-formyl-L-methionine pentafluorophenyl ester, 37 °C, pH 8.0, 15 min | Efficient coupling, minimal oxidation, preserved formyl group |
| Purification | Size-exclusion chromatography, anion-exchange HPLC | High purity, confirmed by FT-ICR MS |
| Analytical verification | FT-ICR mass spectrometry, HPLC | Structural integrity and chemoselectivity confirmed |
Additional Notes on Lysine-Containing Peptides
- Lysine side chains contain primary amino groups that can be inadvertently formylated.
- To prevent this, photolabile protection groups at the N(ε) position of lysine are recommended, which can be removed after formylation of the N-terminal methionine.
Summary of Research Findings
- The post-synthetic coupling of activated N-formylmethionine esters to fully deprotected peptides is a synthetically straightforward and reliable method.
- This method allows for the preparation of hydrolysis-resistant N-formylmethionyl peptides that mimic natural peptidyl-tRNAs.
- Structural studies using these conjugates have provided insights into ribosomal translation at atomic resolution.
- The method avoids common pitfalls such as methionine oxidation and formyl group cleavage encountered in classical SPPS.
- Enzymatic formylation remains important for biological studies but is less suited for synthetic production.
This comprehensive preparation method, combining solid-phase peptide synthesis with a post-synthetic formylation step using activated N-formylmethionine esters, represents the state-of-the-art approach for producing N-Formylmethionyl-methionyl-phenylalanine with high purity and structural fidelity. It is widely applicable for biochemical and structural biology research requiring precise peptide mimics of initiator sequences in protein synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Formylmethionyl-methionyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in methionine, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include methionine sulfoxide from oxidation and various substituted derivatives from substitution reactions .
Scientific Research Applications
It appears you're asking for information on the applications of the compound N-Formylmethionyl-methionyl-phenylalanine. However, there seems to be a misunderstanding in the name of the compound. The correct name of the compound is N-Formylmethionyl-leucyl-phenylalanine (fMLF), which is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and macrophage activator . N-Formylmethionine (fMet) is a derivative of the amino acid methionine, which has a formyl group added to the amino group . It's specifically used for initiating protein synthesis from bacterial and organellar genes and can be removed post-translationally .
Here's a breakdown of its applications and related research:
Scientific Research Applications of N-Formylmethionyl-leucyl-phenylalanine (fMLF)
fMLF is a prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides either are, or mimic the actions of, N-formyl oligopeptides released by tissue bacteria . They attract and activate circulating blood leukocytes by binding to specific G protein-coupled receptors on these cells, thereby directing the inflammatory response to sites of bacterial invasion .
fMLF's Role in Immunity:
- Innate Immunity: fMLF is involved in the innate immunity mechanism for host defense against pathogens .
- Leukocyte Receptor Discovery: fMLF led to the first discovery of a leukocyte receptor for a chemotactic factor . It defined three different types of fMLF receptors that have complementary or opposing effects on inflammatory responses, as well as many other activities, and helped define the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .
- Find-Me Signal: fMLF can act as a find-me signal, released by dead or dying cells to attract phagocytes to those cells, so that the phagocytes phagocytose the dead or dying cells, thereby clearing up the damage .
fMLF and Neutrophils:
- fMLF and other N-formylated oligopeptides have been found to be similarly active in human neutrophils .
fMLP and Tumor Necrosis Factor-alpha (TNF-α):
- fMLP can inhibit tumor necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils .
fMLP and Periprosthetic Joint Infection (PJI):
- fMLP treatment can reduce S. aureus infection levels . fMLP therapy may also reduce infection-induced peri-implant periosteal reaction, focal cortical loss, and areas of inflammatory infiltrate in mice distal femora . fMLP treatment has been shown to reduce pain behavior and increase weight-bearing at the implant leg in infected mice .
fMLP-induced PMN Recruitment:
Mechanism of Action
N-Formylmethionyl-methionyl-phenylalanine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells. This binding activates intracellular signaling pathways that lead to the directed movement of these cells towards the source of the peptide. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in mediating the chemotactic response .
Comparison with Similar Compounds
Shorter Formylated Peptides
N-Formylmethionylphenylalanine (F-Met-Phe)
- Structural Difference : A dipeptide lacking the leucine residue present in FMLP.
- Activity : Demonstrates weaker chemotactic activity for neutrophils compared to FMLP, requiring higher concentrations (≥10⁻⁶ M) to elicit a response .
- Significance : Highlights the importance of the tripeptide structure for optimal receptor binding and signaling.
Non-Formylated Counterparts
Methionylleucylphenylalanine (Met-Leu-Phe)
Oxidized Derivatives
FMLP Sulfoxide and Sulfone
- Structural Modification : Oxidation of methionine’s sulfur atom to sulfoxide (-SO) or sulfone (-SO₂).
- Activity: Neutrophils: No chemotactic response at any concentration (10⁻⁹–10⁻³ M) . Monocytes: Chemotaxis occurs at 10–100× higher concentrations than FMLP (optimal at ~10⁻⁷ M vs. 10⁻⁹ M for FMLP) . Receptor Binding: Reduced affinity for FPRs, requiring higher concentrations to induce superoxide production in both cell types .
Esterified Derivatives
Methyl Ester of FMLP
- Structural Modification : Esterification of the C-terminal carboxyl group.
- Activity: Monocytes: Chemotactic potency increases by ~4 orders of magnitude (effective at ~10⁻¹⁰ M) . Neutrophils: Activity decreases by ~3 orders of magnitude, indicating the carboxyl group’s role in neutrophil-specific signaling .
Mitochondrial N-Formylmethionyl Proteins
- Structural Difference : Larger mitochondrial proteins (e.g., cytochrome oxidase subunits) with N-formylmethionine termini.
- Activity :
Mechanistic Insights
- Receptor Specificity : FMLP’s formyl group and tripeptide structure are essential for high-affinity binding to FPRs. Modifications (e.g., oxidation) reduce receptor affinity, while esterification alters cell-type specificity .
- Structural Stability : The crystal structure of FMLP analogs reveals parallel β-sheet formation stabilized by C-H···O bonds, which may be disrupted by oxidation or esterification, affecting bioactivity .
Biological Activity
N-Formylmethionyl-methionyl-phenylalanine (fMMP) is a tripeptide that exhibits significant biological activity, particularly in the context of immune response and inflammation. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is an N-formylated tripeptide that shares structural similarities with other formylated peptides known for their chemotactic properties. The presence of the formyl group is critical for its biological activity, particularly in stimulating immune cells such as neutrophils and macrophages.
-
Chemotaxis Induction :
- fMMP acts as a potent chemotactic agent, attracting neutrophils to sites of inflammation. It operates through specific receptors on phagocytic cells, facilitating their migration towards bacterial infection sites or damaged tissues .
- Studies have shown that fMMP can stimulate the chemotaxis of neutrophils isolated from various animal models, including rabbits and guinea pigs .
-
Cytokine Modulation :
- The peptide has been found to induce the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner . This suggests a role in amplifying inflammatory responses during infections.
- Interestingly, fMMP also exhibits an inhibitory effect on TNF-alpha production in lipopolysaccharide (LPS)-stimulated human neutrophils, indicating potential anti-inflammatory properties under certain conditions .
- Phagocytosis Enhancement :
Table 1: Biological Activities of fMMP
Case Studies
-
Neutrophil Activation :
A study demonstrated that fMMP significantly increased the oxidative burst in neutrophils upon exposure to bacterial stimuli. This enhanced response was linked to improved bacterial clearance during infections . -
Cytokine Response :
Research involving human PBMCs showed that fMMP could modulate cytokine gene expression profiles, leading to increased levels of pro-inflammatory cytokines while also exhibiting inhibitory effects on TNF-alpha under certain conditions . -
Therapeutic Implications :
The dual role of fMMP as both a pro-inflammatory and anti-inflammatory agent suggests potential therapeutic applications in managing inflammatory diseases. Further studies are warranted to explore its utility in clinical settings .
Q & A
Q. What is the biochemical role of fMet-Met-Phe in bacterial and mitochondrial protein synthesis?
fMet-Met-Phe serves as a formylated initiator peptide in prokaryotic and organellar (mitochondrial/chloroplast) translation. The formyl group on methionine ensures proper recognition by the 30S ribosomal subunit-mRNA complex, enabling tRNA<sup>fMet</sup> binding and initiation of protein synthesis. This process requires methionyl-tRNA formyltransferase to catalyze formylation . Methodological Insight : Studies often use radiolabeled fMet-Met-Phe in in vitro translation assays with purified ribosomes to track initiation efficiency under varying pH or temperature conditions .
Q. How does fMet-Met-Phe act as a chemoattractant for immune cells?
fMet-Met-Phe binds to formyl peptide receptors (FPR1/FPR2) on neutrophils and macrophages, triggering G-protein-coupled signaling pathways. This activates PI3K and MAPK cascades, leading to cytoskeletal rearrangements, chemotaxis, and phagocytosis. The peptide’s N-terminal formyl group is critical for receptor recognition . Methodological Insight : Chemotaxis assays (e.g., Boyden chambers) quantify cell migration toward fMet-Met-Phe gradients, while flow cytometry measures receptor binding affinity using fluorescently labeled peptides .
Q. What experimental models are used to study fMet-Met-Phe-mediated immune responses?
Human neutrophils and monocytes are primary models. For example:
- Superoxide production : Measured via cytochrome C reduction assays after fMet-Met-Phe stimulation .
- Lysosomal enzyme release : β-glucuronidase activity in cell supernatants post-stimulation reflects degranulation .
Advanced Research Questions
Q. How do structural conformations of fMet-Met-Phe influence its activity?
Crystallographic studies reveal that fMet-Met-Phe adopts a parallel β-sheet conformation stabilized by C–H···O hydrogen bonds. This rigid structure enhances receptor binding by presenting the formyl group and hydrophobic side chains (methionine/phenylalanine) in optimal orientations . Data Contradiction : Solution-phase NMR shows conformational flexibility, suggesting dynamic interactions with receptors . Methodological Insight : X-ray crystallography (e.g., PDB analysis) and 2D-NMR (NOESY, TOCSY) resolve structural differences between solid-state and solution phases .
Q. Why do oxidized derivatives of fMet-Met-Phe exhibit cell-type-specific responses?
Oxidation of methionine (to sulfoxide/sulfone) reduces affinity for neutrophil FPR1 but retains monocyte chemotaxis at higher concentrations. Neutrophils require unmodified methionine for signal transduction, whereas monocytes tolerate oxidation due to alternative receptor isoforms . Methodological Insight : Competitive binding assays with <sup>3</sup>H-labeled fMet-Met-Phe and oxidized analogs quantify receptor affinity shifts .
Q. How does fMet-Met-Phe paradoxically inhibit TNF-α in LPS-stimulated neutrophils?
Pretreatment with fMet-Met-Phe downregulates membrane-bound TNF-α expression via FPR1 internalization, suppressing LPS-induced proinflammatory responses. This contrasts with its proinflammatory role in chemotaxis, highlighting context-dependent signaling . Methodological Insight : ELISA for soluble TNF-α and flow cytometry for membrane TNF-α distinguish secretion pathways .
Q. What explains impaired fMet-Met-Phe responses in cystic fibrosis (CF) neutrophils?
CF neutrophils show reduced β-glucuronidase release and chemiluminescence upon fMet-Met-Phe stimulation. This defect is membrane-dependent, as calcium ionophores elicit normal responses. Scatchard analysis confirms intact receptor binding, implicating downstream signaling dysregulation . Methodological Insight : Chemiluminescence assays with luminol and zymosan opsonization control for non-specific activation .
Q. How do gold compounds selectively inhibit monocyte chemotaxis toward fMet-Met-Phe?
Sodium aurothiomalate blocks monocyte migration by interfering with the C-terminal carboxyl group of fMet-Met-Phe, which is critical for FPR2 binding. Neutrophils, which rely more on FPR1, are less affected . Methodological Insight : Transwell migration assays with esterified fMet-Met-Phe derivatives validate carboxyl group dependency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
